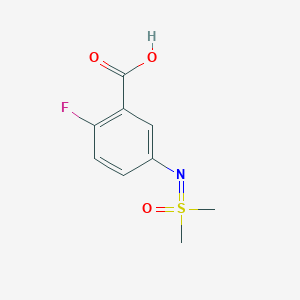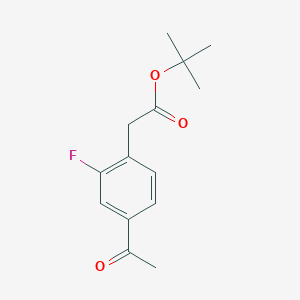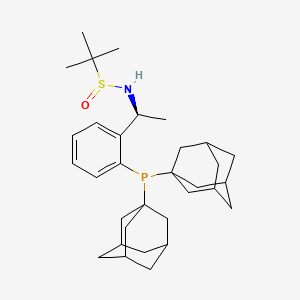
2-Methylhexyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H22O3S and a molecular weight of 270.39 g/mol . It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-Methylhexyl 4-methylbenzenesulfonate typically involves the esterification reaction between 4-methylbenzenesulfonyl chloride and 2-methylhexanol . The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Methylhexyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methylhexyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylhexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Methylhexyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
4-Methylbenzenesulfonic acid 2-methylhexyl ester: This compound has similar structural features but may differ in its reactivity and applications.
2-Hexyldecyl 4-methylbenzenesulfonate: Another sulfonate ester with a longer alkyl chain, which may affect its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties, making it suitable for various applications.
Propiedades
Fórmula molecular |
C14H22O3S |
|---|---|
Peso molecular |
270.39 g/mol |
Nombre IUPAC |
2-methylhexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3 |
Clave InChI |
AOWAQOSWMSVFSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)









![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)
